molecular formula C10H7NO3 B1349214 2-phenyl-1,3-oxazole-4-carboxylic Acid CAS No. 23012-16-0

2-phenyl-1,3-oxazole-4-carboxylic Acid

Cat. No. B1349214
CAS RN: 23012-16-0
M. Wt: 189.17 g/mol
InChI Key: KQRWYYSDIFOTTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Phenyl-1,3-oxazole-4-carboxylic Acid is a chemical compound with the molecular formula C10H7NO3 . It is a derivative of oxazole, which is an important heterocyclic nucleus having a wide spectrum of biological activities . Oxazoles are a part of a large number of drugs and biologically relevant molecules .


Synthesis Analysis

The synthesis of 2-phenyl-1,3-oxazole-4-carboxylic Acid and its derivatives often involves reactions of acid hydrazides or hydrazine with acid chlorides/carboxylic acids . The C-5 atom of 1,3-oxazoles resonates at δC = 145.41 or 145.60 ppm, revealing an upfield shift for this carbon atom, as a confirmation that the intramolecular cyclocondensation occurred .


Molecular Structure Analysis

Oxazoles is a doubly unsaturated 5-membered ring having one oxygen atom at position 1 and a nitrogen at position 3 separated by a carbon in-between . The substitution pattern in oxazole derivatives plays a pivotal role in delineating the biological activities .


Chemical Reactions Analysis

The C-5 atom of 1,3-oxazoles resonated at δC = 145.41 or 145.60 ppm, whereas the corresponding carbon of 4a,b at δC = 198.66 or 199.22 ppm, revealing an upfield shift for this carbon atom, as a confirmation that the intramolecular cyclocondensation occurred .


Physical And Chemical Properties Analysis

2-Phenyl-1,3-oxazole-4-carboxylic Acid has a molecular weight of 189.17 . It is a powder in physical form . The melting point is 205-210°C .

Scientific Research Applications

Polymer Chemistry and Materials Science

One significant application of 2-phenyl-1,3-oxazole-4-carboxylic acid is found in the field of polymer chemistry. Müller, Wörner, and Mülhaupt (1995) explored its use in reactive processing applications, particularly in the preparation of multiphase polymer blends via in-situ cationic melt phase polymerization. They demonstrated how 2-phenyl-1,3-oxazole could be utilized to graft esteramide side chains onto polymers, leading to materials with enhanced morphological, mechanical, and thermal properties (Müller, Wörner, & Mülhaupt, 1995).

Organic Synthesis

In organic synthesis, the versatility of 2-phenyl-1,3-oxazole-4-carboxylic acid is evidenced by its role in various synthetic pathways. Kaminski et al. (2001) found it as a byproduct in the activation of N-benzoyl-2-alkylserines, which further undergoes rearrangement to yield 4-alkyl-2-phenyl-4,5-dihydro-1,3-oxazole-5-carboxylic acids (Kaminski, Woszczyna, Kolesińska, & Redliński, 2001). Such findings highlight the compound's potential in developing novel synthetic routes and intermediates.

Fluorescent Materials and Antimicrobial Activity

The research conducted by Phatangare et al. (2013) presents an innovative approach to synthesizing fluorescent materials. They synthesized a series of derivatives from 2-phenyl-1,3-oxazole-4-carboxylic acid, exhibiting significant fluorescence and potential antimicrobial activity. This work opens up new possibilities for the development of functional materials with applications in sensing, imaging, and antimicrobial coatings (Phatangare et al., 2013).

Safety And Hazards

While specific safety and hazard information for 2-phenyl-1,3-oxazole-4-carboxylic Acid is not available, it’s generally recommended to avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation when handling similar chemical compounds .

Future Directions

The utility of oxazole as intermediates for the synthesis of new chemical entities in medicinal chemistry has increased in recent years . Researchers around the globe are synthesizing various oxazole derivatives and screening them for their various biological activities . This suggests that there is potential for future research and development in this area.

properties

IUPAC Name

2-phenyl-1,3-oxazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7NO3/c12-10(13)8-6-14-9(11-8)7-4-2-1-3-5-7/h1-6H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQRWYYSDIFOTTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=CO2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00361224
Record name 2-phenyl-1,3-oxazole-4-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00361224
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-phenyl-1,3-oxazole-4-carboxylic Acid

CAS RN

23012-16-0
Record name 2-Phenyloxazole-4-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=23012-16-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-phenyl-1,3-oxazole-4-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00361224
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Phenyl-oxazole-4-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

2-Phenyl-oxazole-4-carboxylic acid ethyl ester (500 mg, 2.30 mmol) was dissolved in a mixture of THF (2.3 mL) and MeOH (2.3 mL). To this was added NaOH (10% aqueous, 2.3 mL). The reaction mixture was stirred for 2 h, and was then diluted with EtOAc and washed with 1N HCl The aqueous layer was extracted with EtOAc and the combined organics were dried over Na2SO4, filtered and concentrated to give the product as a white solid (366 mg, 84%).
Quantity
500 mg
Type
reactant
Reaction Step One
Name
Quantity
2.3 mL
Type
solvent
Reaction Step One
Name
Quantity
2.3 mL
Type
solvent
Reaction Step One
Name
Quantity
2.3 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
84%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-phenyl-1,3-oxazole-4-carboxylic Acid
Reactant of Route 2
Reactant of Route 2
2-phenyl-1,3-oxazole-4-carboxylic Acid
Reactant of Route 3
2-phenyl-1,3-oxazole-4-carboxylic Acid
Reactant of Route 4
2-phenyl-1,3-oxazole-4-carboxylic Acid
Reactant of Route 5
Reactant of Route 5
2-phenyl-1,3-oxazole-4-carboxylic Acid
Reactant of Route 6
Reactant of Route 6
2-phenyl-1,3-oxazole-4-carboxylic Acid

Citations

For This Compound
5
Citations
N Obernikhina - 2019 - ir.librarynmu.com
Introduction The heterocyclic compounds with branched conjugated systems including oxazole, thiazole or pirazole moieties have shown themselves as powerful scaffold in drug design…
Number of citations: 3 ir.librarynmu.com
FW Eastwood, P Perlmutter, Q Yang - Journal of the Chemical Society …, 1997 - pubs.rsc.org
The efficiency of the ring enlargement of 2-substituted N-acylaziridines to dihydrooxazoles followed by nickel peroxide oxidation to give 2,4-disubstituted oxazoles as a synthetic route is …
Number of citations: 40 pubs.rsc.org
JL Vrijdag, D De Ruysscher… - European Journal of …, 2017 - Wiley Online Library
Tricyclic scaffolds structurally related to the well‐known benzodiazepine class of drugs show diverse biological activities strikingly different from those of their benzodiazepine …
N Desroy, F Moreau, S Briet, G Le Fralliec… - Bioorganic & medicinal …, 2009 - Elsevier
Gram-negative bacteria lacking heptoses in their lipopolysaccharide (LPS) display attenuated virulence and increased sensitivity to human serum and to some antibiotics. Thus …
Number of citations: 76 www.sciencedirect.com
RM Andsten - 2020 - Helsingin yliopisto
Number of citations: 0

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.